Product packaging for Fmoc-4-(3-fluorophenyl)-L-phenylalanine(Cat. No.:)

Fmoc-4-(3-fluorophenyl)-L-phenylalanine

Cat. No.: B8178177
M. Wt: 481.5 g/mol
InChI Key: WBSUZOFWOYIFRD-NDEPHWFRSA-N
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Description

Contextualization of Fluorinated Phenylalanine Derivatives in Peptidic Systems

The introduction of fluorine into amino acids, particularly at the phenyl ring of phenylalanine, is a widely employed strategy to modulate the properties of peptides and proteins. Fluorine's high electronegativity, second only to that of helium, and its relatively small van der Waals radius allow it to act as a subtle yet powerful modifier of a molecule's physicochemical characteristics. chembk.com The replacement of hydrogen with fluorine can influence a peptide's conformation, hydrophobicity, metabolic stability, and binding affinity for its biological target. chembk.comnih.gov

The position of the fluorine atom on the phenyl ring is not trivial; it dictates the specific electronic and steric effects imparted to the molecule. These alterations can lead to enhanced biological activity and improved pharmacokinetic profiles, making fluorinated phenylalanine derivatives highly sought-after components in the design of novel therapeutics. nih.gov For instance, the incorporation of fluorinated aromatic amino acids has been shown to increase the shelf life and catabolic stability of therapeutic proteins and peptide-based vaccines. nih.gov

Significance of Non-Canonical Amino Acids in Biomolecular Engineering and Drug Discovery

The twenty canonical amino acids encoded by the genetic code form the basis of life's vast proteome. However, the ability to incorporate non-canonical amino acids (ncAAs), also known as unnatural amino acids, into peptides and proteins has revolutionized biomolecular engineering and drug discovery. These synthetic amino acids introduce novel chemical functionalities, allowing for the fine-tuning of a molecule's structure and function in ways that are not possible with the standard set of amino acids. chemimpex.com

The use of ncAAs is a key strategy in the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. chemimpex.com A notable example of the impact of ncAAs is in the development of agonists for the glucagon-like peptide-1 receptor (GLP-1R), which are crucial in the treatment of type 2 diabetes. nih.gov In this context, 3'-fluorophenylalanine has been identified as a key motif in the structure of a GLP-1R agonist, highlighting the therapeutic potential of this specific non-canonical amino acid. nih.gov

Overview of Fmoc-Protecting Group Utility in Contemporary Peptide Synthesis Methodologies

The synthesis of peptides with a defined sequence requires the temporary protection of the alpha-amino group of the constituent amino acids to prevent unwanted side reactions during peptide bond formation. The fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has become the method of choice for creating synthetic peptides.

The Fmoc group offers several advantages that have contributed to its widespread adoption. It is stable under the conditions required for peptide bond formation but can be readily removed under mild basic conditions, typically with a solution of piperidine (B6355638) in a suitable solvent. This orthogonality is crucial as it allows for the selective deprotection of the N-terminus without affecting other acid-labile protecting groups that may be present on the amino acid side chains. nih.gov The byproducts of Fmoc cleavage are easily washed away, simplifying the purification process. The ability to monitor the deprotection process by UV spectroscopy further enhances the efficiency of Fmoc-based SPPS. nih.gov The availability of a wide range of Fmoc-protected amino acids, including non-canonical derivatives like Fmoc-4-(3-fluorophenyl)-L-phenylalanine, provides chemists with a versatile toolbox for the synthesis of complex and modified peptides.

Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1380437-41-1 nih.gov
Molecular Formula C30H24FNO4 nih.gov
Molecular Weight 481.52 g/mol
Appearance Not specified
pKa 3.75±0.10 (Predicted) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H24FNO4 B8178177 Fmoc-4-(3-fluorophenyl)-L-phenylalanine

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-(3-fluorophenyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H24FNO4/c31-22-7-5-6-21(17-22)20-14-12-19(13-15-20)16-28(29(33)34)32-30(35)36-18-27-25-10-3-1-8-23(25)24-9-2-4-11-26(24)27/h1-15,17,27-28H,16,18H2,(H,32,35)(H,33,34)/t28-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBSUZOFWOYIFRD-NDEPHWFRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)C5=CC(=CC=C5)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Applications in Peptide and Protein Engineering

Fmoc-4-(3-fluorophenyl)-L-phenylalanine as a Versatile Building Block in Complex Peptide Synthesis

The incorporation of this compound into peptide chains is a key strategy for creating analogues of bioactive peptides with enhanced pharmacological profiles. The fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates its use in standard solid-phase peptide synthesis protocols, allowing for the precise insertion of this non-canonical amino acid into desired sequences. chemimpex.comsigmaaldrich.com

Design and Synthesis of Bioactive Peptides with Tailored Pharmacological Profiles

The introduction of 3-fluorophenylalanine into peptide sequences can significantly alter their biological activity. The fluorine atom can influence receptor binding affinity, selectivity, and pharmacokinetic properties. For instance, the replacement of a native phenylalanine with its 3-fluoro counterpart can lead to peptides with improved resistance to enzymatic degradation, thereby prolonging their half-life in biological systems. nih.govresearchgate.net This enhanced stability is a critical factor in the development of peptide-based therapeutics. nih.govresearchgate.net

Researchers have successfully utilized this compound to synthesize analogues of various bioactive peptides, including hormones, neurotransmitters, and enzyme inhibitors. These synthetic peptides often exhibit modified receptor interaction profiles, leading to either agonistic or antagonistic activities that can be fine-tuned by the presence of the fluorine atom. The unique electronic properties of the fluorinated aromatic ring can alter key interactions with biological targets, leading to the development of novel drug candidates. chemimpex.com

Impact of Fluorine Substitution on Peptide Conformation, Stability, and Functionality

The substitution of hydrogen with fluorine, the most electronegative element, at the meta-position of the phenylalanine side chain induces significant changes in the local electronic environment. nih.gov This modification can influence peptide conformation by altering non-covalent interactions such as hydrogen bonds, π-π stacking, and cation-π interactions. nih.govnih.govnih.gov The strong carbon-fluorine bond and the electron-withdrawing nature of fluorine can stabilize certain peptide secondary structures, such as β-turns and α-helices. mdpi.comnih.gov

The increased hydrophobicity of the fluorinated side chain can also impact peptide folding and assembly. nih.gov Furthermore, the introduction of fluorine can enhance the metabolic stability of peptides by shielding susceptible peptide bonds from enzymatic cleavage. nih.govresearchgate.netrsc.org This increased resistance to proteolysis is a significant advantage in the design of long-acting peptide drugs. nih.govresearchgate.net

Table 1: Physicochemical Properties and Their Impact on Peptides

Property Modified by 3-FluorophenylalanineConsequence for Peptide Structure and Function
Increased Hydrophobicity Can enhance binding to hydrophobic pockets in receptors and enzymes. May influence peptide folding and aggregation. nih.gov
Altered Electrostatic Potential Modifies cation-π and other non-covalent interactions, impacting receptor binding and peptide conformation. nih.govnih.gov
Enhanced Metabolic Stability Increased resistance to enzymatic degradation, leading to a longer biological half-life. nih.govresearchgate.net
Conformational Rigidity Can stabilize specific secondary structures, leading to more defined and potent biological activity. mdpi.comacs.org

Role in Protein Structural and Functional Elucidation

The unique properties of 3-fluorophenylalanine also make it a valuable tool for investigating protein structure and function. Its incorporation can introduce minimal steric perturbation while providing a sensitive probe for biophysical studies.

Incorporation into Recombinant Proteins for Altered Biochemical Properties and Activity

The site-specific incorporation of 3-fluorophenylalanine into recombinant proteins allows for the precise modification of their biochemical and biophysical properties. nih.govuiowa.edu This is typically achieved using advanced molecular biology techniques that enable the genetic encoding of non-canonical amino acids. nih.govuiowa.edu The introduction of this fluorinated residue can alter enzyme activity, substrate specificity, and protein stability. nih.gov For example, placing 3-fluorophenylalanine in the active site of an enzyme can modulate its catalytic efficiency or inhibitor binding. Furthermore, the enhanced stability conferred by fluorine can be advantageous for proteins used in industrial or therapeutic applications. nih.gov

Probing and Modulating Protein-Protein and Protein-Ligand Interactions

The fluorine atom in 3-fluorophenylalanine serves as a powerful probe for studying molecular interactions. Its unique NMR signal allows for the use of ¹⁹F NMR spectroscopy to investigate protein dynamics, conformational changes upon ligand binding, and the nature of protein-protein interfaces. nih.gov This technique provides high-resolution information about the local environment of the fluorinated residue.

Table 2: Research Findings on the Impact of 3-Fluorophenylalanine Incorporation

Area of InvestigationKey Findings
Enzyme Catalysis Altered substrate binding and turnover rates due to modified active site electronics and sterics. nih.gov
Protein Stability Increased thermal and chemical stability in some proteins due to favorable intramolecular interactions. nih.gov
Protein-Ligand Binding Modulation of binding affinity and specificity, providing insights into the nature of the binding pocket. nih.govnih.gov
Protein-Protein Interfaces Disruption or enhancement of interactions, allowing for the mapping of critical contact residues. nih.govbiorxiv.org

Development of Peptidomimetics and Enzyme Modulators Utilizing Fluorinated Phenylalanine Derivatives

The unique properties of fluorinated phenylalanine derivatives, including this compound, are leveraged in the design of peptidomimetics and enzyme modulators. uiowa.edunih.gov Peptidomimetics are compounds that mimic the structure and function of natural peptides but have improved pharmacological properties, such as better stability and oral bioavailability.

The incorporation of 3-fluorophenylalanine can help to constrain the conformation of a peptide mimic, locking it into a bioactive shape that enhances its interaction with a target receptor or enzyme. nih.gov This pre-organization can lead to a significant increase in potency.

In the context of enzyme modulation, fluorinated phenylalanine derivatives have been used to develop potent and selective inhibitors. The fluorine atom can participate in strong interactions with enzyme active sites, including hydrogen bonds and halogen bonds, leading to tight binding. Furthermore, the enhanced metabolic stability of these compounds makes them attractive candidates for drug development. The strategic placement of fluorine can also be used to create highly specific inhibitors, as demonstrated in studies on proteasome inhibitors where the incorporation of fluorinated phenylalanine derivatives led to profound effects on inhibitor potency and selectivity.

Advanced Research Applications and Analytical Methodologies

Bioconjugation Strategies Involving Fmoc-4-(3-fluorophenyl)-L-phenylalanine

Bioconjugation, the covalent attachment of molecules to biomolecules, is a fundamental tool in biotechnology and pharmaceutical sciences. chemimpex.com The use of this compound in bioconjugation strategies has led to the development of sophisticated biomaterials and therapeutic agents.

The unique properties of this compound make it a valuable component in the design of targeted drug delivery systems. The incorporation of this fluorinated amino acid can enhance the hydrophobic interactions and stability of peptide-based drug carriers. chemimpex.com For instance, hydrogels formed from Fmoc-diphenylalanine have been investigated as vehicles for drug delivery. semanticscholar.org These hydrogels can encapsulate therapeutic agents and facilitate their controlled release. semanticscholar.org

In the context of photodynamic antitumor therapy, injectable multicomponent hydrogels composed of Fmoc-diphenylalanine and poly-L-lysine have been used to encapsulate the photosensitive drug Chlorin e6. semanticscholar.org In vivo studies of these systems have demonstrated efficient inhibition of tumor growth without detectable toxicity to normal organs. semanticscholar.org The incorporation of fluorinated phenylalanine derivatives can further enhance the stability and bioavailability of such delivery systems. nih.gov

FeatureDescriptionReference
Enhanced Stability The strong carbon-fluorine bond increases the metabolic stability of peptides. nih.gov
Modulated Hydrophobicity The fluorine atom can alter the hydrophobicity of the peptide, influencing its interaction with biological membranes and drug-loading capacity. nih.gov
Controlled Release Self-assembling properties of Fmoc-amino acids can be tuned to control the release kinetics of encapsulated drugs. semanticscholar.org

The fluorine atom in this compound can serve as a sensitive probe for biological assays. chemimpex.com While not fluorescent itself, the ¹⁹F nucleus is an exceptional NMR probe. However, the unique electronic properties of the fluorinated phenyl ring can influence the fluorescence of nearby fluorophores or be incorporated into photoactive probes.

The development of peptide-based fluorescent probes has gained significant interest for monitoring biomolecules in aqueous media and living cells. beilstein-journals.org Synthetic peptide probes offer advantages over protein-based sensors due to their accessibility, stability, and ease of site-specific modification. beilstein-journals.org

Furthermore, photoaffinity labeling is a powerful technique to investigate the interactions between bioactive peptides and their targets. nih.gov The synthesis of clickable, photoreactive amino acids containing both a photoreactive group and a reporter group allows for the creation of photoaffinity probes through a single amino acid substitution during peptide synthesis. nih.gov The incorporation of this compound into such probes can modulate their binding affinity and specificity.

Spectroscopic and Structural Characterization Techniques for this compound Containing Biomolecules

The presence of the fluorine atom in this compound provides a unique handle for various spectroscopic and structural characterization techniques. These methods allow for detailed investigation of the conformation, dynamics, and interactions of peptides and proteins containing this fluorinated amino acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of biomolecules at atomic resolution. The incorporation of ¹⁹F atoms provides a background-free and environmentally sensitive reporter for NMR studies. researchgate.net ¹⁹F-NMR is particularly useful for investigating protein folding, conformation, and protein-ligand interactions. researchgate.netacs.org

The ¹⁹F nucleus is highly sensitive to its local microenvironment, and changes in the chemical shift of the ¹⁹F signal can provide information about conformational changes, ligand binding, and interactions with other molecules. nih.gov For instance, ¹⁹F NMR studies on fluorinated diphenylalanines have enabled the unambiguous assignment of all chemical shifts for the hydrogen and carbon atoms of the aliphatic backbone. acs.org

In a study of the L-leucine specific receptor of Escherichia coli, ¹⁹F NMR data showed protein-induced shifts for the 4-fluoro-L-phenylalanine peak when the receptor was present, indicating binding of the fluorinated amino acid to the receptor. nih.govnih.gov

NMR ParameterInformation GainedReference
¹⁹F Chemical Shift Sensitive to the local electronic environment, providing information on conformation, solvent exposure, and ligand binding. nih.gov
¹⁹F-¹⁹F NOESY Can reveal through-space proximity between fluorine atoms, aiding in the determination of three-dimensional structure. acs.org
¹H-¹⁹F and ¹³C-¹⁹F Coupling Constants Provide information on dihedral angles and molecular geometry. acs.org

Fourier-Transform Infrared (FT-IR) and Circular Dichroism (CD) spectroscopies are widely used techniques for determining the secondary structure of peptides and proteins. nih.govlew.ro FT-IR spectroscopy provides information on the secondary structure based on the analysis of the amide I band, which arises from the C=O stretching vibrations of the peptide backbone. nih.gov The frequency of the amide I band is sensitive to the type of secondary structure, such as α-helices, β-sheets, and random coils. nih.gov

CD spectroscopy, on the other hand, measures the differential absorption of left and right circularly polarized light by chiral molecules. nih.gov The CD spectrum of a peptide in the far-UV region (190-250 nm) is characteristic of its secondary structure. nih.gov

The analysis of FT-IR and CD spectra of peptides containing this compound can reveal how the incorporation of this fluorinated amino acid influences the peptide's conformation. lew.rounimi.it For example, studies on newly synthesized histidine-containing peptides have shown that the peptide conformation is related to both the amino acid composition and the sequence specificity. lew.ro

TechniqueSpectral Region/BandStructural Information
FT-IR Spectroscopy Amide I band (1600-1700 cm⁻¹)α-helix, β-sheet, β-turn, random coil content
Circular Dichroism (CD) Spectroscopy Far-UV region (190-250 nm)α-helix, β-sheet, random coil content and chirality

Mass spectrometry (MS) is an indispensable tool for the characterization of peptides and proteins, providing information on their molecular weight, sequence, and post-translational modifications. kcl.ac.uk The incorporation of fluorine atoms into peptides can enhance their analysis by mass spectrometry. scispace.com

Fluorine tagging can be used for the selective enrichment of peptide subsets from complex mixtures. scispace.com By combining fluorous labeling chemistry with reversed-phase chromatography, highly efficient and selective enrichment of perfluorinated-labeled peptides from model proteins has been demonstrated. scispace.com

The quality of MS/MS spectra of peptides containing fluorinated residues has been shown to be very good, with multiple b and y ion series and no detrimental effect due to the incorporation of the label. scispace.com This allows for facile identification of the peptides through database searching. scispace.com Furthermore, the unique isotopic signature of fluorine can aid in the identification of fluorinated peptides in complex mixtures.

Mass Spectrometry ApplicationBenefit of Fluorine TaggingReference
Peptide Identification The fluorine tag does not interfere with fragmentation, allowing for reliable sequencing via MS/MS. scispace.com
Selective Enrichment Fluorous affinity chromatography can be used to isolate fluorinated peptides from complex biological samples. researchgate.net
Structural Analysis Mass spectrometry can be used to assess and characterize the incorporation of fluorine into proteins. nih.gov

Self-Assembly and Hydrogelation Properties of Fmoc-Phenylalanine Derivatives in Supramolecular Systems

The self-assembly of N-terminally protected fluorenylmethoxycarbonyl (Fmoc) amino acids into supramolecular structures, particularly hydrogels, is a subject of significant scientific interest. These hydrogels are formed through a combination of non-covalent interactions, including π-π stacking of the aromatic Fmoc groups, hydrogen bonding, and hydrophobic interactions between the amino acid side chains. Fluorination of the phenylalanine side chain has been shown to significantly influence these interactions and, consequently, the properties of the resulting hydrogels.

Fmoc-phenylalanine derivatives with fluorine substitutions on the aromatic side chain are effective low molecular weight hydrogelators. nih.gov Specifically, Fmoc-3-F-phenylalanine spontaneously self-assembles into fibrils that create a hydrogel network when dissolved in water. nih.gov The position of the fluorine atom on the phenyl ring has a dramatic effect on the kinetics of self-assembly, the morphology of the resulting nanostructures, and the mechanical properties of the hydrogel. nih.govacs.org Studies comparing single-fluorinated Fmoc-phenylalanine derivatives have demonstrated that subtle changes in the location of the fluorine atom can lead to significant differences in hydrogel stability and performance. nih.govacs.org For instance, the gelation rate of monofluorinated Fmoc-Phe derivatives has been observed to be position-dependent. researchgate.net

The properties of hydrogels formed from this compound are also highly sensitive to environmental conditions such as pH. The protonation state of the C-terminal carboxylic acid group plays a crucial role in the self-assembly process. nih.gov At acidic pH (e.g., pH 3.5), where the carboxylic acid is protonated, rigid hydrogels are formed. nih.gov However, at neutral pH (pH 7), the rigidity of these hydrogels is significantly reduced due to the deprotonation of the carboxyl group, which alters the balance of intermolecular forces driving self-assembly. nih.gov

Modification of the C-terminal group further underscores the delicate balance of interactions governing hydrogelation. Converting the carboxylic acid of Fmoc-3-F-Phe-OH to a methyl ester results in slower fibril assembly and a failure to form hydrogels, which is attributed to the increased hydrophobicity of the molecule. nih.gov Conversely, C-terminal amide derivatives of Fmoc-3-F-Phe assemble more rapidly than the parent carboxylic acid at both acidic and neutral pH. nih.gov However, the resulting hydrogels are less stable to shear stress due to the lower water solubility of the amide. nih.gov

The mechanical properties of these hydrogels can be characterized by rheology, which measures their viscoelastic properties. For single-fluorinated Fmoc-Phe derivatives, the storage modulus (G'), a measure of the elastic response of the material, has been shown to evolve over time as the hydrogel network forms and matures. nih.gov In one study, Fmoc-3-F-Phe exhibited the highest storage modulus of 23.3 kPa approximately 6 hours after hydrogel formation, indicating the formation of a robust gel network. nih.gov

Table 1: Rheological Properties of Single-Fluorinated Fmoc-Phe Hydrogels

CompoundTime to Reach Max G'Maximum Storage Modulus (G')
Fmoc-3-F-Phe~ 6 hours23.3 kPa
Fmoc-4-F-Phe~ 6 hours7.3 kPa
Fmoc-F5-Phe91 minutes3.2 kPa

This table presents comparative data on the mechanical strength of hydrogels formed from different fluorinated Fmoc-phenylalanine derivatives, as detailed in the research. nih.gov

These findings highlight that the self-assembly and hydrogelation of this compound are governed by a complex interplay of factors including the position of the fluorine substituent, the nature of the C-terminal group, and the pH of the solvent. nih.govresearchgate.net This tunability makes these supramolecular systems promising candidates for various biomedical applications, such as controlled drug release and tissue engineering. nih.govresearchgate.net

Radiochemistry and Isotopic Labeling Strategies for Molecular Imaging (e.g., Positron Emission Tomography)

Radiolabeled amino acids are a crucial class of tracers for positron emission tomography (PET) imaging, particularly in oncology, due to the increased metabolic rate of cancer cells. nih.govresearchgate.net The use of the fluorine-18 (¹⁸F) isotope is favored for PET due to its optimal half-life (109.7 minutes) and low positron energy, which allows for high-resolution imaging. nih.gov The L-isomer of 3-fluorophenylalanine, when labeled with ¹⁸F (3-L-[¹⁸F]FPhe), has been investigated as a PET tracer for tumor imaging. nih.gov

The radiosynthesis of ¹⁸F-labeled amino acids for PET imaging is a multi-step process that requires careful optimization to achieve good radiochemical yield and purity within the time constraints imposed by the radioisotope's half-life. While specific one-pot radiosynthesis methods have been developed for other complex molecules, the labeling of amino acid analogues often involves precursor molecules that are subsequently fluorinated. mdpi.com

Preclinical studies have evaluated 3-L-[¹⁸F]FPhe as a potential alternative to other established amino acid tracers like O-(2-[¹⁸F]fluoroethyl)tyrosine ([¹⁸F]FET). nih.gov These evaluations involve in vitro cell uptake studies and in vivo imaging in animal tumor models. In vitro studies with human tumor cell lines have shown that the uptake of 3-L-[¹⁸F]FPhe is significantly influenced by amino acid transport systems. researchgate.net

In vivo µPET studies in rodent models with various tumor xenografts have demonstrated that 3-L-[¹⁸F]FPhe can provide high-quality tumor visualization. nih.gov For instance, in an orthotopic rat glioblastoma model, 3-L-[¹⁸F]FPhe showed high tumor uptake, particularly at early time points after injection, enabling clear delineation of the tumor. researchgate.net

Table 2: In Vivo Tumor Uptake of 3-L-[¹⁸F]FPhe in an Orthotopic U87 MG Rat Model

TracerMean SUVmax in Tumor
3-L-[¹⁸F]FPhe107.6 ± 11.3
3-D-[¹⁸F]FPhe86.0 ± 4.3
[¹⁸F]FET90.2 ± 7.7

This table compares the maximum standardized uptake value (SUVmax) of different radiolabeled amino acids in a rat brain tumor model, indicating the relative accumulation of the tracers in the tumor tissue. researchgate.net

The mechanism of tracer accumulation is a key aspect of its efficacy. For 3-L-[¹⁸F]FPhe, it has been shown to be incorporated into proteins, which can contribute to its retention in tumor cells with high protein synthesis rates. nih.govresearchgate.net This is in contrast to its D-enantiomer, 3-D-[¹⁸F]FPhe, which does not exhibit protein incorporation. researchgate.net The uptake of these tracers is also dependent on specific amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov

Isotopic labeling of Fmoc-amino acids with stable isotopes (e.g., ¹³C, ¹⁵N) is also a widely used strategy in biomedical research, particularly for structural and metabolic studies using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. isotope.com These stable isotope-labeled compounds serve as valuable tools for elucidating biochemical pathways and protein structures.

Q & A

Q. What are the optimal synthetic routes for Fmoc-4-(3-fluorophenyl)-L-phenylalanine, and how do fluorination strategies influence yield and purity?

The synthesis typically involves introducing fluorine at the phenylalanine side chain via halogenation or coupling reactions. For fluorinated analogs, fluorophenylboronic acids (e.g., 3-fluorophenylboronic acid) can be used in Suzuki-Miyaura cross-coupling to functionalize the aromatic ring . The Fmoc group is introduced via standard solid-phase peptide synthesis (SPPS) protocols using Fmoc-Osu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester) under basic conditions (pH 8–9) to protect the α-amino group . Purification via reversed-phase HPLC or flash chromatography is critical, as fluorinated derivatives may exhibit altered solubility in organic solvents (e.g., DCM or DMF) .

Q. Which analytical techniques are most reliable for confirming the structure and purity of fluorinated Fmoc-phenylalanine derivatives?

  • NMR Spectroscopy : 19F^{19}\text{F}-NMR is essential for confirming fluorine incorporation and assessing regioisomeric purity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, particularly for distinguishing isotopic patterns of chlorine vs. fluorine (e.g., 35Cl^{35}\text{Cl} vs. 19F^{19}\text{F}) .
  • HPLC : Reverse-phase HPLC with UV detection (254 nm for Fmoc group) monitors purity, with trifluoroacetic acid (TFA) in the mobile phase improving peak resolution .

Q. How should researchers handle storage and stability concerns for fluorinated Fmoc-amino acids?

Fluorinated Fmoc-phenylalanine derivatives are light-sensitive and prone to hydrolysis. Store at -20°C in anhydrous DMSO or under inert gas (N2_2) to prevent Fmoc deprotection. Lyophilized powders should be sealed with desiccants to avoid moisture absorption, which can degrade the Fmoc group .

Advanced Research Questions

Q. How does the 3-fluorophenyl substitution impact peptide secondary structure and aggregation behavior in hydrogel systems?

The 3-fluorophenyl group enhances hydrophobicity and π-π stacking, stabilizing β-sheet structures in self-assembling peptides. However, in Fmoc-Phe-based hydrogels, fluorination may reduce storage modulus (G') compared to non-fluorinated analogs due to steric hindrance, as observed in rheological studies of Fmoc-Tyr vs. Fmoc-Phe hydrogels . Electroaddressing experiments using fluorinated derivatives also show pH-dependent sol-gel transitions, requiring precise control of glucono-δ-lactone (GdL) hydrolysis rates to avoid premature aggregation .

Q. What experimental considerations address contradictions in ionization states of fluorinated phenylalanine at interfaces?

Studies using infrared reflection-absorption spectroscopy (IRRAS) reveal that the ionization state of polar groups (e.g., -COOH, -NH2_2) at the air-water interface differs from bulk solutions. For fluorinated phenylalanine, surface pKa_a values decrease due to enhanced hydroxide ion concentration at the interface, which may alter peptide assembly kinetics. Researchers must calibrate bulk pH measurements with surface-specific techniques to avoid misinterpretation of interfacial behavior .

Q. How can fluorinated Fmoc-phenylalanine derivatives improve controlled-release systems in biomedical applications?

Fluorinated analogs modify diffusion kinetics in hydrogels. For example, Fmoc-Phe(3-F)-OH hydrogels exhibit Fickian diffusion for dyes ≤5 nm radius of gyration, but larger molecules are retained in denser networks. Contrastingly, Fmoc-Tyr hydrogels restrict even small dyes due to higher crosslinking density. Fluorination thus offers tunability for drug delivery systems, balancing release rates with mechanical strength .

Q. What challenges arise in solid-phase peptide synthesis (SPPS) when incorporating fluorinated phenylalanine residues?

  • Steric Hindrance : Bulky 3-fluorophenyl groups may impede coupling efficiency, requiring extended reaction times or double coupling with HOBt/DIC activators .
  • Deprotection Sensitivity : The Fmoc group is susceptible to base-induced β-elimination in fluorinated analogs. Use milder bases (e.g., 20% piperidine in DMF) and monitor deprotection via UV absorbance at 301 nm .
  • Purification : Fluorinated peptides often require ion-exchange chromatography or preparative HPLC with acetonitrile/TFA gradients to resolve closely related impurities .

Q. How do fluorinated side chains influence peptide-receptor binding interactions in structural biology studies?

Fluorine’s electronegativity and small atomic radius enhance hydrophobic interactions and hydrogen bonding in protein-ligand interfaces. For example, 3-fluorophenylalanine in peptide inhibitors can improve binding affinity to kinase targets by 2–3-fold compared to non-fluorinated analogs. However, 19F^{19}\text{F}-NMR or X-ray crystallography is necessary to validate conformational changes induced by fluorination .

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